molecular formula C6H7BrN2 B2456387 2-Bromo-N-methylpyridin-4-amine CAS No. 847799-64-8

2-Bromo-N-methylpyridin-4-amine

Cat. No. B2456387
CAS RN: 847799-64-8
M. Wt: 187.04
InChI Key: ATSKYIMSPYCKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylpyridin-4-amine is a chemical compound with the CAS Number: 847799-64-8. It has a molecular weight of 187.04 . The IUPAC name for this compound is 2-bromo-N-methyl-4-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

2-Bromo-N-methylpyridin-4-amine has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other bioactive compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, this compound is used as a catalyst in a variety of chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. It is also used in the synthesis of peptides and in the synthesis of heterocyclic compounds.

Mechanism of Action

2-Bromo-N-methylpyridin-4-amine is an organobromine compound, which means that it contains a bromine atom that is covalently bonded to an organic molecule. The bromine atom acts as a nucleophile, which means that it is able to donate electrons to other molecules. This property allows this compound to act as a catalyst in a variety of chemical reactions. In addition, the presence of an amino group in this compound allows it to act as a Lewis acid, meaning that it can accept electrons from other molecules. This property allows this compound to act as a Lewis base in a variety of reactions.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical and physiological effects. Therefore, it is not known if it has any direct effects on the human body. However, it is known that this compound is rapidly metabolized in the body, and that it is not likely to accumulate in the body. Furthermore, this compound is not known to be toxic at the concentrations that are typically used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Bromo-N-methylpyridin-4-amine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively inexpensive and easy to obtain. In addition, it is not toxic at the concentrations typically used in laboratory experiments. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-Bromo-N-methylpyridin-4-amine. It could be used in the synthesis of novel organic compounds, such as pharmaceuticals and agrochemicals. It could also be used as a catalyst in a variety of chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Furthermore, it could be used in the synthesis of peptides and heterocyclic compounds. Finally, it could be used in the development of new materials, such as polymers, dyes, and pigments.

Synthesis Methods

2-Bromo-N-methylpyridin-4-amine can be synthesized in a variety of ways. The most common method is the nucleophilic substitution of 4-aminopyridine with bromine. This reaction requires a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or water. The reaction is typically carried out at room temperature, and the product is this compound. Other methods for the synthesis of this compound include the reaction of 4-aminopyridine with bromoacetyl chloride, the reaction of 4-aminopyridine with bromoethanol, and the reaction of 4-aminopyridine with bromomethylpyridine.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKYIMSPYCKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.